molecular formula C13H17NO2 B14271496 Ethyl 4-(benzylamino)but-2-enoate CAS No. 129975-11-7

Ethyl 4-(benzylamino)but-2-enoate

Cat. No.: B14271496
CAS No.: 129975-11-7
M. Wt: 219.28 g/mol
InChI Key: PLNDMCCIVDQBFD-UHFFFAOYSA-N
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Description

Ethyl 4-(benzylamino)but-2-enoate is an organic compound that features both an ester and an amine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(benzylamino)but-2-enoate typically involves the reaction of ethyl acetoacetate with benzylamine. The reaction is carried out under mild conditions, often using a catalytic amount of acid or base to facilitate the formation of the enamine intermediate, which then undergoes condensation to form the final product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(benzylamino)but-2-enoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 4-(benzylamino)but-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of Ethyl 4-(benzylamino)but-2-enoate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved include nucleophilic addition, substitution, and elimination reactions .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(methylamino)but-2-enoate
  • Ethyl 4-(phenylamino)but-2-enoate
  • Ethyl 4-(dimethylamino)but-2-enoate

Uniqueness

Ethyl 4-(benzylamino)but-2-enoate is unique due to the presence of the benzyl group, which imparts specific electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs with different substituents. The benzyl group also enhances the compound’s potential as a pharmacophore in drug design .

Properties

CAS No.

129975-11-7

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

ethyl 4-(benzylamino)but-2-enoate

InChI

InChI=1S/C13H17NO2/c1-2-16-13(15)9-6-10-14-11-12-7-4-3-5-8-12/h3-9,14H,2,10-11H2,1H3

InChI Key

PLNDMCCIVDQBFD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CCNCC1=CC=CC=C1

Origin of Product

United States

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